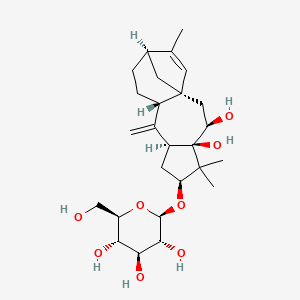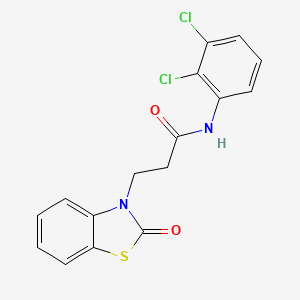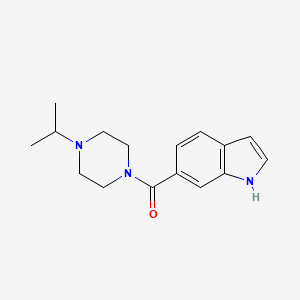
1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as Compound A, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulations
Research has explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the reactivity and interaction of such compounds with metal surfaces, which is crucial for developing corrosion inhibitors in industrial applications (Kaya et al., 2016).
Synthesis and Pharmacological Investigations
N-benzylated piperidine derivatives have been synthesized and evaluated for anti-Alzheimer's activity, indicating the potential of such structures in designing therapeutic agents. The compounds were tested for their in-vivo and in-vitro efficacy, showing promise as candidates for Alzheimer's disease management (Gupta et al., 2020).
Radiolabeled Antagonists for PET Studies
Compounds structurally related to the one have been used in the study of serotonergic neurotransmission with positron emission tomography (PET). These studies underscore the importance of such compounds in neurological research, providing tools for understanding receptor dynamics and neurotransmitter pathways (Plenevaux et al., 2000).
Synthesis and Molecular Structure Investigations
Research into the synthesis, crystal structure, and pharmacological properties of related benzylated pyridone and piperidine derivatives sheds light on their potential as bioactive molecules. These studies contribute to the foundational knowledge required for drug design and development, particularly in targeting specific biological receptors or pathways (Lv Zhi, 2009).
Antimicrobial and Antituberculosis Activity
Piperidine derivatives have also been explored for their antimicrobial and antituberculosis activities, highlighting their role in addressing infectious diseases. Synthesis and evaluation of these compounds reveal their potential as therapeutic agents against resistant microbial strains (Jeankumar et al., 2013).
Propiedades
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-25-16-8-7-14(12-15(16)19)13-20-9-5-6-17(18(20)22)26(23,24)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKWQBSSQDBWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2991476.png)

![3-benzyl-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2991478.png)
![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2991480.png)


![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/no-structure.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2991488.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2991489.png)



